molecular formula C15H16O5 B5785127 methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5785127
M. Wt: 276.28 g/mol
InChI Key: SQUNMBOMFFFYNH-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS: 374762-29-5) is a synthetic coumarin derivative with the molecular formula C₁₄H₁₄O₅ and a molecular weight of 248.22 g/mol . Its structure features a chromenone backbone substituted with methyl groups at positions 3, 4, and 8, and an acetoxy group at position 7 (Figure 1). This compound is of interest in medicinal chemistry due to the biological activities associated with coumarin derivatives, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-9(2)15(17)20-14-10(3)12(6-5-11(8)14)19-7-13(16)18-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNMBOMFFFYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Key Functional Groups Biological Activities
This compound 3,4,8-trimethyl Acetate ester Anticancer, antimicrobial (predicted)
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-yloxy)-2H-chromen-3-yl]acetate 4-methyl, 7-tetrazolyloxy Tetrazole, acetate ester Anticancer, antimicrobial
4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate 7-diethylamino, 4-methyl Phenyl acetate, diethylamino High cytotoxicity (A549, CRL 1548 cell lines)
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(4-methoxyphenyl), 2-CF₃ Trifluoromethyl, methoxy Enhanced lipophilicity, potential enzyme inhibition
Methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate 3-(2,5-dimethoxyphenyl), 4-methyl Dimethoxy phenyl Unique antioxidant/anticancer profile

Key Differences and Unique Features

Substituent Positioning :

  • The 3,4,8-trimethyl substitution in the target compound distinguishes it from analogs like methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate (), which has a tetrazole group at position 6. The methyl groups in the target compound likely enhance steric hindrance, affecting binding to biological targets .
  • Compared to ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate , the trifluoromethyl group in the latter increases electronegativity and metabolic stability, whereas the target compound’s methyl groups may favor hydrophobic interactions .

Biological Activity: The tetrazole-containing analog () shows pronounced antimicrobial activity due to the electron-deficient tetrazole ring, which can disrupt microbial enzymes. In contrast, the target compound’s methyl groups may prioritize anticancer activity via kinase inhibition .

Synthetic Accessibility :

  • The target compound is synthesized via multi-step routes involving alkylation of 7-hydroxycoumarin precursors (), whereas analogs with tetrazole or trifluoromethyl groups require specialized reagents (e.g., tetrazole synthesis via cycloaddition) .

Pharmacological Potential

  • Anticancer Activity : this compound is hypothesized to inhibit topoisomerase II, similar to other coumarin derivatives. Its methyl groups may enhance membrane permeability, improving bioavailability compared to hydroxylated analogs like 6-hydroxycoumarin () .
  • Antimicrobial Activity : While less potent than tetrazole-containing derivatives, its acetate group may hydrolyze in vivo to release acetic acid, creating an acidic microenvironment detrimental to pathogens .

Biological Activity

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound classified as a coumarin derivative. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O5C_{16}H_{18}O_5. The compound features a chromenone core structure with methyl substitutions and an ester functional group. This configuration is significant for its biological activity, particularly in interactions with biological macromolecules.

Research indicates that the compound exhibits multiple mechanisms of action:

  • DNA Interaction : this compound can intercalate with DNA and inhibit the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
  • Antioxidant Properties : The compound possesses antioxidant capabilities that neutralize reactive oxygen species (ROS), thus providing cellular protection against oxidative stress.
  • Antimicrobial Activity : Studies have shown that this compound may inhibit bacterial enzymes involved in DNA replication, suggesting potential as an antibacterial agent.

Biological Activities

The biological activities of this compound have been documented across various studies:

Activity Description Reference
AnticancerDemonstrated cytotoxic effects against cancer cell lines (e.g., MCF-7) with IC50 values indicating significant potency .
AntioxidantExhibits the ability to scavenge free radicals and reduce oxidative stress markers in vitro.
AntibacterialInhibits the growth of specific bacterial strains by targeting DNA replication processes.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Research : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 9.54 μM, indicating its potential as a chemotherapeutic agent .
  • Antioxidant Studies : Another research effort demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
  • Antimicrobial Testing : Experiments conducted on various bacterial strains showed that this compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics.

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